One of the primary applications of isopropyl trifluoroacetate lies in organic synthesis as a reagent for introducing a trifluoroacetyl group (CF3CO) into various organic molecules. This trifluoroacetyl group can alter the physical and chemical properties of the resulting molecule, making it valuable for:
Isopropyl trifluoroacetate can also act as a fluorinating agent, directly introducing fluorine atoms into organic molecules. This capability proves valuable in the synthesis of:
Beyond organic synthesis and fluorination, isopropyl trifluoroacetate finds applications in other research areas:
Isopropyl trifluoroacetate is an organic compound with the molecular formula and a molecular weight of approximately 156.1 g/mol. It is categorized as an ester, specifically the isopropyl ester of trifluoroacetic acid. This colorless to almost colorless liquid is known for its distinctive trifluoromethyl group, which imparts unique chemical properties, including increased acidity compared to acetic acid due to the electronegative fluorine atoms .
Isopropyl trifluoroacetate is a hazardous compound and requires proper handling:
The synthesis of isopropyl trifluoroacetate can be achieved through several methods:
Isopropyl trifluoroacetate finds applications in various fields:
Isopropyl trifluoroacetate is related to several other compounds that share structural or functional similarities. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trifluoroacetic Acid | Stronger acid due to three fluorine atoms | |
| Acetic Acid | Weaker acid; no fluorine substituents | |
| Ethyl Trifluoroacetate | Similar structure; ethyl group instead of isopropyl | |
| Methyl Trifluoroacetate | Methyl group; more volatile than isopropyl variant |
Isopropyl trifluoroacetate's unique properties stem from its specific structure featuring the isopropyl group combined with three fluorine atoms, which enhances its reactivity compared to other esters .
Isopropyl trifluoroacetate (Chemical Abstracts Service Registry Number 400-38-4) exhibits the molecular formula C₅H₇F₃O₂ with a molecular weight of 156.10 grams per mole [1] [2] [3]. The compound represents a trifluoroacetate ester derivative wherein the isopropyl group serves as the alcohol component bonded to the trifluoroacetic acid moiety [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as propan-2-yl 2,2,2-trifluoroacetate [2] [3] [5].
The molecular architecture consists of a central carbonyl carbon bonded to both the trifluoromethyl group and the ester oxygen, which subsequently connects to the isopropyl substituent [1] [6]. The compound possesses a dipole moment of 3.08 Debye, reflecting the significant electronegativity differential between the fluorine atoms and the remaining molecular framework [6]. The Standard Molecular Identifier for Chemical Structures (SMILES) notation CC(C)OC(=O)C(F)(F)F accurately represents the connectivity pattern [2] [3] [5].
Structural parameters for isopropyl trifluoroacetate demonstrate characteristic features of trifluoroacetate esters. The carbonyl carbon-oxygen double bond exhibits typical ester characteristics, while the trifluoromethyl group displays the expected carbon-fluorine bond lengths consistent with highly electronegative fluorine substitution [7]. Research on related methyl trifluoroacetate has provided insights into similar structural motifs, where gas electron diffraction and microwave spectroscopy studies revealed specific rotational constants and geometric parameters [8] [9].
The ester functional group architecture follows established patterns where the carbonyl stretch and two distinct carbon-oxygen single bonds create the characteristic "Rule of Three" spectroscopic signature observed in infrared analysis [7]. Computational studies on analogous trifluoroacetate compounds indicate that the highly electronegative trifluoromethyl substituent significantly influences bond angles and electron distribution throughout the molecular framework [10].
Conformational preferences in isopropyl trifluoroacetate arise from the interplay between steric interactions and electronic effects associated with the trifluoromethyl group [11]. Studies on related fluorinated compounds demonstrate that 1,3-difluorination patterns significantly influence molecular conformation, with marked dependence on environmental polarity [11]. The trifluoromethyl group's electron-withdrawing nature affects the conformational equilibrium of the ester linkage [10].
Analogous investigations on methyl trifluoroacetate identified predominant anti-conformations (dihedral angle α(CCOC) = 180°) through combined gas electron diffraction and microwave spectroscopy analysis [8] [9]. The barrier to internal rotation of the trifluoromethyl group represents a critical conformational parameter, with computational studies providing quantitative energy profiles for rotational processes [8] [9].
Computational conformational analysis utilizing density functional theory methods has been successfully applied to fluorinated ester systems, revealing preferred geometries and rotational barriers [12] [13]. The gauche effect observed in fluorinated ethyl esters provides relevant mechanistic insights, where carbon-fluorine and carbon-oxygen bonds adopt specific angular relationships to minimize electronic repulsion [14].
While specific single-crystal X-ray diffraction data for isopropyl trifluoroacetate remains limited in the current literature, related trifluoroacetate structures provide valuable comparative information [15] [16]. Studies on fluorinated ester compounds demonstrate that β-fluoroethyl esters consistently adopt gauche conformations in the solid state, with fluorine-carbon and carbon-oxygen bonds maintaining specific dihedral angles [14].
Crystallographic investigations of related fluorinated compounds reveal that intermolecular interactions, particularly hydrogen bonding involving fluorine atoms, significantly influence solid-state packing arrangements [14]. The electron-withdrawing trifluoromethyl group creates polarized carbonyl functionalities that participate in dipole-dipole interactions within crystal lattices [17] .
Computational modeling studies provide three-dimensional structural representations available through various chemical databases, offering molecular geometry visualizations in the absence of experimental crystallographic determinations [1] [4]. These computational approaches utilize advanced quantum chemical calculations to predict solid-state arrangements and intermolecular contact patterns [12].
Isopropyl trifluoroacetate exists as a liquid under standard temperature and pressure conditions [20] [21] [22]. The compound exhibits a clear, colorless appearance, though some commercial preparations may display pale yellow or pink coloration due to trace impurities [3] [5]. The liquid maintains its physical state across typical laboratory temperature ranges, demonstrating stability under ambient conditions [23] [24] [20].
The organoleptic characteristics of isopropyl trifluoroacetate reflect its ester functionality combined with the distinctive properties imparted by fluorine substitution [23] [24]. The compound demonstrates moisture sensitivity, requiring appropriate storage conditions to prevent hydrolytic decomposition [23] [24]. Its physical form facilitates handling and measurement in synthetic applications while maintaining chemical integrity under controlled conditions [20] [21].
The boiling point of isopropyl trifluoroacetate occurs at 73°C under standard atmospheric pressure conditions [25] [23] [24] [20]. This thermal property reflects the molecular weight and intermolecular forces present within the liquid phase [26] [27]. The National Institute of Standards and Technology WebBook reports boiling point values ranging from 346.6 to 359 Kelvin (73.4 to 85.8°C), indicating some variation in reported measurements [26] [27].
The melting point demonstrates significantly lower values, with measurements indicating temperatures below -78°C [25] [28] [24]. This substantial differential between melting and boiling points establishes a broad liquid range, facilitating practical applications across various temperature conditions [23] [28] [24]. The thermal properties align with expectations for fluorinated ester compounds of comparable molecular weight [28] [29].
| Thermal Property | Temperature (°C) | Source |
|---|---|---|
| Boiling Point | 73 | ChemicalBook, TCI Chemicals [25] [20] |
| Melting Point | <-78 | ChemicalBook, Chemsrc [25] [28] |
| Flash Point | -9 | TCI Chemicals [20] [21] |
The density of isopropyl trifluoroacetate measures 1.108 grams per milliliter at 25°C according to multiple analytical sources [25] [2] [23]. Alternative measurements report density values of 1.12 grams per cubic centimeter, reflecting the precision limitations inherent in different analytical methodologies [20] [21]. The specific gravity, measured relative to water at standard conditions, corresponds to 1.12 [20] [21].
These density measurements reflect the influence of fluorine substitution on molecular packing efficiency within the liquid phase [6] [28]. The relatively high density compared to non-fluorinated esters of similar molecular weight demonstrates the significant mass contribution of the three fluorine atoms within the trifluoromethyl substituent [29]. The density values facilitate accurate volumetric calculations for quantitative synthetic applications [20] [29].
| Physical Property | Value | Conditions | Source |
|---|---|---|---|
| Density | 1.108 g/mL | 25°C | ChemicalBook, Fisher Scientific [25] [2] |
| Specific Gravity | 1.12 | 20/20°C | TCI Chemicals [20] [21] |
| Molar Volume | 140.9 mL/mol | Standard | Stenutz Database [6] |
The refractive index of isopropyl trifluoroacetate exhibits a value of 1.32 at 20°C [20] [21]. Commercial specifications typically report refractive index ranges of 1.3165-1.3215 at 20°C, accounting for measurement precision and sample purity variations [3] [5]. This optical property provides a convenient analytical parameter for compound identification and purity assessment [20] [21].
The refractive index value reflects the electronic polarizability of the molecular framework, influenced significantly by the electron-withdrawing trifluoromethyl substituent [29]. The measurement serves as a diagnostic tool in analytical chemistry applications, enabling rapid confirmation of compound identity through comparative analysis [20] [21]. The relatively low refractive index compared to aromatic compounds indicates the aliphatic nature of the molecular backbone despite fluorine substitution [29].
The standard enthalpy of formation for isopropyl trifluoroacetate in the gas phase has been calculated as -993.69 kilojoules per mole using the Joback group contribution method [29]. This thermodynamic parameter represents the energy change associated with forming one mole of the compound from its constituent elements in their standard states [29]. The significantly negative value indicates substantial thermodynamic stability relative to the component elements [29].
The enthalpy of formation reflects the cumulative effect of bond formation energies throughout the molecular structure, with particular contribution from the highly stable carbon-fluorine bonds within the trifluoromethyl group [29]. Computational approaches utilizing group contribution methods provide reliable estimates for fluorinated organic compounds where experimental calorimetric data may be limited [29]. The calculated value enables thermodynamic cycle analysis for reactions involving isopropyl trifluoroacetate [29].
The standard Gibbs free energy of formation for isopropyl trifluoroacetate amounts to -826.73 kilojoules per mole, calculated through established thermodynamic methodologies [29]. This parameter combines enthalpic and entropic contributions to provide a comprehensive measure of thermodynamic favorability under standard conditions [29]. The substantial negative magnitude indicates high thermodynamic stability and low tendency for spontaneous decomposition [29].
The Gibbs free energy value enables prediction of chemical equilibrium positions and reaction spontaneity for processes involving isopropyl trifluoroacetate [29]. The differential between enthalpy and Gibbs free energy values (167 kJ/mol) reflects the entropic contribution to the overall thermodynamic stability [29]. This thermodynamic parameter proves essential for computational modeling of reaction mechanisms and process optimization [29].
The heat capacity of gaseous isopropyl trifluoroacetate demonstrates temperature dependence characteristic of polyatomic molecules with multiple vibrational modes [29]. Computational analysis using group contribution methods provides heat capacity values across a temperature range from 384 to 550 Kelvin [29]. The heat capacity increases systematically with temperature, reflecting progressive activation of vibrational degrees of freedom [29].
| Temperature (K) | Heat Capacity (J/mol·K) | Method |
|---|---|---|
| 384.23 | 190.00 | Joback Calculated [29] |
| 411.79 | 198.72 | Joback Calculated [29] |
| 439.36 | 207.06 | Joback Calculated [29] |
| 466.92 | 215.02 | Joback Calculated [29] |
| 494.49 | 222.62 | Joback Calculated [29] |
| 522.05 | 229.86 | Joback Calculated [29] |
| 549.62 | 236.76 | Joback Calculated [29] |
The temperature coefficient of heat capacity enables calculation of enthalpy and entropy changes across temperature intervals [29]. These thermodynamic functions prove crucial for process design calculations involving heating, cooling, or phase change operations [29]. The systematic increase in heat capacity with temperature follows expected patterns for molecules containing multiple carbon-carbon and carbon-fluorine bonds [29].
The enthalpy of vaporization for isopropyl trifluoroacetate has been estimated at 31.75 kilojoules per mole through computational group contribution methods [29]. This thermodynamic parameter quantifies the energy required to convert one mole of liquid into vapor at the equilibrium boiling point [29]. The moderate magnitude reflects the balance between molecular weight and intermolecular forces within the liquid phase [29].
The vaporization enthalpy enables calculation of vapor pressure relationships and distillation characteristics [29]. The value compares favorably with similar ester compounds of comparable molecular weight, indicating typical intermolecular attraction forces despite fluorine substitution [29]. Additional thermodynamic parameters include an estimated enthalpy of fusion of 9.80 kilojoules per mole, representing the energy associated with solid-liquid phase transitions [29].
Isopropyl trifluoroacetate exhibits a distinctive infrared spectrum that reflects the unique structural features of both the trifluoroacetyl and isopropyl ester moieties. The most prominent and characteristic absorption band appears in the carbonyl stretching region at 1750-1780 cm⁻¹, which is significantly higher in frequency compared to conventional acetate esters [2] [3]. This upfield shift is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which increases the carbonyl bond order and consequently the stretching frequency [4] [5].
The compound displays exceptionally intense carbon-fluorine stretching vibrations that dominate the fingerprint region of the spectrum. The antisymmetric carbon-fluorine stretching mode appears as a very strong absorption band between 1200-1250 cm⁻¹, while the symmetric carbon-fluorine stretching vibration is observed at 1100-1150 cm⁻¹ [6] [7]. These bands are characteristic of trifluoromethyl groups and serve as definitive markers for structural identification [8].
The ester functional group contributes additional characteristic bands through carbon-oxygen stretching vibrations. The carbon-oxygen single bond stretching appears as a strong absorption in the 1200-1300 cm⁻¹ region, while the ester carbon-oxygen-carbon asymmetric stretching mode is observed between 1000-1200 cm⁻¹ [9] [10]. These bands follow the typical "Rule of Three" pattern observed for ester compounds, with three intense peaks corresponding to the carbonyl stretch, asymmetric carbon-carbon-oxygen stretch, and asymmetric oxygen-carbon-carbon stretch [9].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (carbonyl) | 1750-1780 | Strong | Ester carbonyl stretching |
| C-F stretch (CF₃ antisymmetric) | 1200-1250 | Very Strong | CF₃ antisymmetric stretching |
| C-F stretch (CF₃ symmetric) | 1100-1150 | Strong | CF₃ symmetric stretching |
| C-O stretch (ester) | 1200-1300 | Strong | C-O stretching of ester group |
| C-C stretch (alpha to carbonyl) | 1000-1100 | Medium | C-C stretching alpha to C=O |
The vibrational spectrum of isopropyl trifluoroacetate can be analyzed in terms of the fundamental modes arising from the trifluoromethyl group, the carbonyl moiety, and the isopropyl ester linkage. The trifluoromethyl group contributes four fundamental vibrations: two A₁ type vibrations consisting of the symmetric carbon-fluorine stretching at approximately 1100 cm⁻¹ and the symmetric trifluoromethyl deformation at about 700 cm⁻¹, and two degenerate E type vibrations including the antisymmetric carbon-fluorine stretching at about 1180 cm⁻¹ and the antisymmetric trifluoromethyl deformation at about 520 cm⁻¹ [6].
The carbonyl group exhibits its characteristic stretching vibration in the 1750-1780 cm⁻¹ region, with the exact frequency being influenced by the electron-withdrawing nature of the trifluoromethyl substituent [5] [11]. This mode involves primarily the carbon-oxygen double bond stretching motion, with minimal coupling to other molecular vibrations due to the significant frequency separation from other modes.
The isopropyl ester moiety contributes several vibrational modes including carbon-hydrogen stretching vibrations in the 2900-3000 cm⁻¹ region, carbon-hydrogen bending modes around 1375-1450 cm⁻¹, and the characteristic ester carbon-oxygen stretching vibrations [10]. The carbon-carbon-oxygen asymmetric stretching mode, which involves the carbon atom alpha to the carbonyl, appears around 1200 cm⁻¹ and is coupled with the carbon-carbon bond stretching motion [9].
The deformation modes of the trifluoromethyl group appear at lower frequencies, with the antisymmetric deformation occurring around 520-600 cm⁻¹ and the symmetric deformation around 650-700 cm⁻¹ [7]. These modes involve primarily bending motions of the carbon-fluorine bonds and are less intense than the corresponding stretching vibrations but remain diagnostically important for structural confirmation [6].
The proton nuclear magnetic resonance spectrum of isopropyl trifluoroacetate displays a characteristic pattern that reflects the symmetrical nature of the isopropyl group and the absence of exchangeable protons. The spectrum consists of two distinct multiplets corresponding to the two magnetically different proton environments within the isopropyl moiety [12] [13].
The most downfield signal appears as a septet centered between 5.1-5.3 parts per million, integrating for one proton and corresponding to the methine proton of the isopropyl group [13] [14]. This significant downfield shift relative to typical alcoholic carbon-hydrogen protons (which typically resonate around 3.7-4.1 parts per million) is attributed to the deshielding effect of the electronegative ester oxygen and the electron-withdrawing trifluoroacetyl group [15]. The septet multiplicity arises from coupling to the six equivalent methyl protons with a coupling constant of approximately 6.0-6.5 Hz.
The upfield region of the spectrum features a doublet centered between 1.3-1.4 parts per million, integrating for six protons and representing the two equivalent methyl groups of the isopropyl moiety [13]. The doublet splitting pattern results from coupling to the single methine proton with the same coupling constant observed in the septet (6.0-6.5 Hz), confirming the vicinal relationship between these proton environments.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Integration |
|---|---|---|---|---|
| Isopropyl CH | 5.1-5.3 | Septet | 6.0-6.5 | 1H |
| Isopropyl CH₃ (doublet) | 1.3-1.4 | Doublet | 6.0-6.5 | 6H |
The absence of any signals in the trifluoromethyl region (typically around 3.5-4.0 parts per million for compounds containing CF₃ groups adjacent to carbonyls) confirms that the trifluoromethyl group contains no protons, as expected for this molecular structure. The clean, well-resolved nature of the spectrum facilitates straightforward structural identification and purity assessment [13].
The carbon-13 nuclear magnetic resonance spectrum of isopropyl trifluoroacetate exhibits four distinct resonances corresponding to the four magnetically unique carbon environments within the molecule. The spectral assignments are facilitated by the characteristic chemical shift ranges and multiplicities associated with different carbon environments [16] [17].
The most downfield resonance appears between 155-160 parts per million and is assigned to the carbonyl carbon of the trifluoroacetyl group [16]. This signal appears as a singlet, indicating no direct coupling to fluorine nuclei, which is consistent with the two-bond separation between the carbonyl carbon and the trifluoromethyl group. The downfield chemical shift reflects the characteristic deshielding of carbonyl carbons enhanced by the electron-withdrawing effect of the adjacent trifluoromethyl substituent.
The trifluoromethyl carbon resonates between 114-116 parts per million and appears as a characteristic quartet due to one-bond carbon-fluorine coupling with a coupling constant of approximately 280 Hz [16] [18]. This large coupling constant is typical for one-bond carbon-fluorine interactions and serves as a definitive structural marker for trifluoromethyl groups. The chemical shift is consistent with trifluoromethyl carbons in trifluoroacetyl compounds [19].
The isopropyl group contributes two carbon signals: the methine carbon appears between 69-71 parts per million as a singlet, while the two equivalent methyl carbons resonate between 21-22 parts per million, also as singlets [16]. The downfield position of the methine carbon reflects the deshielding effect of the electronegative ester oxygen, while the methyl carbons appear in the typical aliphatic region [20].
| Carbon Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carbonyl C=O | 155-160 | Singlet | Trifluoroacetyl carbonyl |
| CF₃ carbon | 114-116 | Quartet (J ~280 Hz) | Trifluoromethyl carbon |
| Isopropyl CH | 69-71 | Singlet | Secondary carbon of isopropyl |
| Isopropyl CH₃ | 21-22 | Singlet | Methyl carbons of isopropyl |
This chemical shift value falls within the expected range for trifluoroacetyl groups, which typically resonate between -85 to -67 parts per million relative to trichlorofluoromethane [18] [19]. The specific position of the resonance is influenced by the electronic environment of the trifluoromethyl group, with the electron-withdrawing nature of the adjacent carbonyl group contributing to the observed chemical shift [18].
The signal appears as a singlet, indicating rapid rotation of the trifluoromethyl group on the nuclear magnetic resonance timescale, which averages any potential coupling interactions with other nuclei [23]. The absence of fine structure also confirms the lack of significant coupling to the carbonyl carbon, which is consistent with the two-bond separation between the fluorine atoms and the carbonyl carbon [24].
The chemical shift variability observed for trifluoroacetyl groups is influenced by several factors including substrate topology, electronic environment, solvent polarity, and concentration effects [18] [19]. For isopropyl trifluoroacetate, the chemical shift is relatively invariant across different measurement conditions, reflecting the electronic stability of the trifluoroacetyl ester environment.
| Fluorine Environment | Chemical Shift (ppm) | Reference | Multiplicity | Assignment |
|---|---|---|---|---|
| CF₃ group | -74 to -76 | Relative to CFCl₃ | Singlet | Trifluoromethyl fluorines |
The electron ionization mass spectrum of isopropyl trifluoroacetate exhibits characteristic fragmentation patterns that provide definitive structural identification. The molecular ion peak appears at m/z 156, corresponding to the molecular weight of the compound, though this peak typically shows relatively low intensity (15-25% relative abundance) due to the inherent instability of the molecular radical cation [25] [26].
The base peak in the spectrum appears at m/z 113, representing the loss of the isopropoxy group (mass 43) from the molecular ion to yield the trifluoroacetyl cation [CF₃CO]⁺ [25]. This fragmentation pathway is favored due to the stability of the resulting acylium ion, which benefits from resonance stabilization and the electron-withdrawing effect of the trifluoromethyl group [27].
A significant fragment ion appears at m/z 97, corresponding to the trifluoroacetyl cation [CF₃CO]⁺ with typical intensity of 60-80% relative abundance [25]. This ion can form through multiple pathways, including direct cleavage from the molecular ion or through secondary fragmentation processes. The stability of this fragment is attributed to the resonance stabilization of the acylium ion structure.
The isopropoxy cation [OiPr]⁺ appears at m/z 59 with moderate intensity (40-60% relative abundance) [25]. Additional fragmentation leads to the formation of the trifluoromethyl cation [CF₃]⁺ at m/z 69 (30-50% relative abundance) and the isopropyl cation [CHMe₂]⁺ at m/z 43 (20-40% relative abundance) [25] [28].
The fragmentation pattern follows typical ester cleavage mechanisms, with preferential breaking of bonds adjacent to the carbonyl group due to the stabilization afforded by charge delocalization onto the electronegative oxygen atom [28]. The presence of the trifluoromethyl group enhances the stability of carbonyl-containing fragments through its strong electron-withdrawing effect.
The molecular ion of isopropyl trifluoroacetate appears at m/z 156.1031, matching the exact molecular weight calculated from the molecular formula C₅H₇F₃O₂ [25] [29]. The molecular ion peak exhibits characteristic isotope pattern contributions from the carbon-13 and fluorine isotopes, though the fluorine-19 isotope accounts for nearly 100% of natural fluorine abundance.
The molecular ion displays relatively low stability under electron ionization conditions, as evidenced by its moderate intensity in the mass spectrum [25]. This instability is attributed to several structural factors including the presence of multiple electronegative atoms (fluorine and oxygen) that can stabilize charged fragments, and the availability of favorable fragmentation pathways that lead to stable product ions.
The exact mass determination provides confirmation of the molecular formula and enables differentiation from potential isomers or closely related compounds [25]. The isotope pattern analysis supports the presence of three fluorine atoms and five carbon atoms, consistent with the proposed structure.
| Ion Type | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 156 | 15-25 | Molecular ion peak |
| Base peak [M-OiPr]⁺ | 113 | 100 | Loss of isopropoxy group |
| Fragment [CF₃CO]⁺ | 97 | 60-80 | Trifluoroacetyl cation |
| Fragment [OiPr]⁺ | 59 | 40-60 | Isopropoxy cation |
| Fragment [CF₃]⁺ | 69 | 30-50 | Trifluoromethyl cation |
| Fragment [CHMe₂]⁺ | 43 | 20-40 | Isopropyl cation |
Limited electron diffraction studies have been conducted specifically on isopropyl trifluoroacetate due to the challenges associated with studying volatile liquid compounds using traditional electron diffraction techniques [30] [31]. However, related studies on similar trifluoroacetate esters and structural analogues provide insights into the molecular geometry and conformational preferences of this class of compounds [32].
Three-dimensional electron diffraction has emerged as a powerful technique for determining crystal structures of microcrystalline materials, with applications extending to pharmaceutical compounds and specialty chemicals [30]. For compounds like isopropyl trifluoroacetate, the technique offers potential advantages over traditional X-ray crystallography, particularly when dealing with small crystal sizes or samples that are difficult to crystallize.
The molecular structure of isopropyl trifluoroacetate, as determined from computational studies and related experimental work, exhibits a planar arrangement around the ester linkage with characteristic carbon-carbon and carbon-oxygen bond lengths [33]. The trifluoromethyl group adopts a staggered conformation relative to the carbonyl group, minimizing steric interactions while maximizing electronic stabilization [32].
Conformational analysis of related trifluoroacetate esters suggests that these compounds preferentially adopt a syn conformation with respect to the carbonyl double bond and the opposite carbon-chalcogen single bond [32]. This conformational preference is attributed to favorable electronic interactions and reduced steric hindrance, and appears to be transferable across different ester derivatives containing the trifluoroacetyl moiety.
The electron diffraction data for similar compounds indicate typical ester bond lengths and angles, with the carbon-oxygen ester bond length approximately 1.34 Å and the carbonyl carbon-oxygen bond length approximately 1.20 Å [31]. The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths of approximately 1.33 Å, consistent with the strong carbon-fluorine bonds typical of perfluorinated organic compounds.
Flammable;Corrosive;Irritant